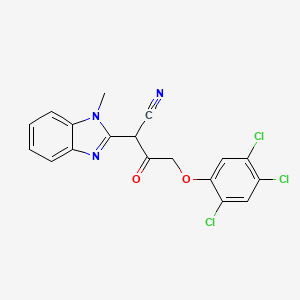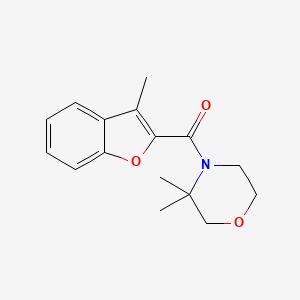
2-(1-Methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "MBTOB" and is synthesized using specific methods.
Mécanisme D'action
The mechanism of action of MBTOB is not fully understood, but it is believed to involve the inhibition of specific enzymes that are essential for the growth and development of various organisms.
Biochemical and physiological effects:
MBTOB has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In agriculture, MBTOB has been found to inhibit the growth of various weeds by interfering with their metabolic processes. In medicine, MBTOB has been shown to induce apoptosis (programmed cell death) in cancer cells. In environmental science, MBTOB has been shown to effectively remove heavy metals from contaminated water.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MBTOB in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. However, one limitation is the potential for toxicity, which requires careful handling and disposal of the compound.
Orientations Futures
There are several future directions for the study of MBTOB. In agriculture, further research is needed to determine the efficacy of MBTOB against various weed species and its potential for use in integrated weed management strategies. In medicine, further research is needed to determine the mechanism of action of MBTOB and its potential for use in combination with other anticancer agents. In environmental science, further research is needed to optimize the use of MBTOB in the removal of heavy metals from contaminated water and its potential for use in other environmental remediation strategies.
In conclusion, MBTOB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of MBTOB in various fields.
Méthodes De Synthèse
The synthesis of MBTOB involves a multistep process that includes the reaction of 1-methylbenzimidazole with 2,4,5-trichlorophenoxyacetic acid, followed by the reaction with ethyl cyanoacetate. The final product is obtained by the hydrolysis of the ethyl ester group.
Applications De Recherche Scientifique
MBTOB has been studied for its potential use in various fields such as agriculture, medicine, and environmental science. In agriculture, MBTOB has been found to exhibit herbicidal activity against various weeds. In medicine, MBTOB has been studied for its potential use as an anticancer agent. In environmental science, MBTOB has been studied for its potential use in the removal of heavy metals from contaminated water.
Propriétés
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N3O2/c1-24-15-5-3-2-4-14(15)23-18(24)10(8-22)16(25)9-26-17-7-12(20)11(19)6-13(17)21/h2-7,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQSACSCFJOQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C#N)C(=O)COC3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylbenzimidazol-2-yl)-3-oxo-4-(2,4,5-trichlorophenoxy)butanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)
![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![[(1R,3S)-2,2-dichloro-3-(diphenylphosphinothioyloxymethyl)cyclopropyl]methoxy-diphenyl-sulfanylidene-lambda5-phosphane](/img/structure/B7544762.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)


![N-[1-(cyclohex-3-ene-1-carbonyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide](/img/structure/B7544798.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
